Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a useful research compound. Its molecular formula is C21H25F3N4O5 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine moiety linked to a tetrahydropyrazolo[1,5-a]pyrimidine core with trifluoromethyl and trimethoxyphenyl substituents. This unique structure is hypothesized to contribute to its biological activity.
Molecular Formula: C₁₈H₁₈F₃N₅O₃
Molecular Weight: 393.36 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)
Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression. Specifically, the tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of phosphoinositide 3-kinase (PI3K) and other tyrosine kinases that play critical roles in cell signaling pathways related to tumor growth and metastasis .
Anticancer Properties
- Inhibition of Tyrosine Kinases : The compound has shown promising results in inhibiting tyrosine kinases associated with various cancers. For instance, studies have demonstrated that related compounds exhibit over 90% inhibitory activity against ZAP-70 and SYK kinases implicated in lymphomas .
- Cell Line Studies : In vitro studies have revealed that derivatives of this compound can induce apoptosis in cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
- Comparative Efficacy : When compared to established chemotherapeutic agents like doxorubicin, the compound's efficacy was noted to be lower; however, its specificity towards certain kinases may provide a complementary therapeutic strategy .
Other Biological Activities
Table 1: Summary of Biological Activities
Activity Type | Target | Concentration | Outcome |
---|---|---|---|
Tyrosine Kinase Inhibition | ZAP-70 | 500 nM | >90% inhibition |
Anticancer Activity | PC3 | 5 µg/ml | Induced apoptosis |
Antifungal Activity | Various fungi | 500 µg/ml | Effective against fungal growth |
Insecticidal Activity | Various insects | 500 µg/ml | Significant insecticidal effect |
Properties
Molecular Formula |
C21H25F3N4O5 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
morpholin-4-yl-[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C21H25F3N4O5/c1-30-15-8-12(9-16(31-2)18(15)32-3)14-10-17(21(22,23)24)28-19(26-14)13(11-25-28)20(29)27-4-6-33-7-5-27/h8-9,11,14,17,26H,4-7,10H2,1-3H3 |
InChI Key |
ZSNYLTMXWMONAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(N3C(=C(C=N3)C(=O)N4CCOCC4)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.